Triethylene glycol monoethyl ether

Catalog No.
S570333
CAS No.
112-50-5
M.F
C8H18O4
CH3CH2(OCH2CH2)3OH
C8H18O4
M. Wt
178.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylene glycol monoethyl ether

CAS Number

112-50-5

Product Name

Triethylene glycol monoethyl ether

IUPAC Name

2-[2-(2-ethoxyethoxy)ethoxy]ethanol

Molecular Formula

C8H18O4
CH3CH2(OCH2CH2)3OH
C8H18O4

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C8H18O4/c1-2-10-5-6-12-8-7-11-4-3-9/h9H,2-8H2,1H3

InChI Key

WFSMVVDJSNMRAR-UHFFFAOYSA-N

SMILES

CCOCCOCCOCCO

Solubility

5.61 M
Miscible with most organic solvents.
In water, miscible
Solubility in water: very good

Synonyms

triethylene glycol monoethyl ether

Canonical SMILES

CCOCCOCCOCCO

Triethylene glycol monoethyl ether (TEGEE), also known as 2-(2-ethoxyethoxy)ethoxyethanol, is a colorless, hygroscopic (readily absorbs moisture) liquid []. It belongs to the class of compounds called glycol ethers, which are derived from ethylene glycol. TEGEE has limited natural occurrence and is primarily synthesized for industrial applications []. Due to its solvent properties and ability to form hydrogen bonds, TEGEE finds use in various scientific research fields, including organic synthesis, material science, and biological studies [].


Molecular Structure Analysis

TEGEE's molecular structure (C₈H₁₈O₄) consists of an eight-carbon chain with four ether (C-O-C) linkages and two terminal hydroxyl (OH) groups. The three ethylene glycol units (OCH₂CH₂OH) provide the molecule with its hydrophilic (water-loving) character, while the ethyl group (CH₃CH₂) contributes to its lipophilic (fat-loving) properties []. This combination of functionalities allows TEGEE to interact with both polar and non-polar substances.


Chemical Reactions Analysis

Synthesis

TEGEE is typically synthesized by reacting ethylene oxide with ethanol in the presence of an acidic catalyst [].

CH2CH2O (ethylene oxide) + CH3CH2OH (ethanol) -> C2H5OCH2CH2OH (TEGEE)

Decomposition

Under high temperatures, TEGEE can decompose to form ethylene glycol, ethanol, and other byproducts [].


Physical And Chemical Properties Analysis

  • Melting Point: Data not readily available.
  • Boiling Point: 256 °C [].
  • Solubility: Miscible with water, most alcohols, and many organic solvents [].
  • Density: 1.020 g/mL at 25 °C [].
  • Stability: Combustible. Can form explosive peroxides upon prolonged storage or exposure to air and light []. Reacts with strong oxidizers [].

Mechanism of Action (Not Applicable)

TEGEE is considered a mild eye and skin irritant []. It may be harmful if inhaled or ingested. Exposure can cause respiratory tract irritation, nausea, vomiting, and headaches []. TEGEE is combustible and can release toxic fumes upon burning.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling TEGEE. Ensure proper ventilation in the workplace. Avoid contact with skin and eyes. Do not ingest. Store in a cool, dry place away from heat, light, and strong oxidizers [, ].

Cell Culture Applications

  • Maintaining and controlling pH

    TEGEE can be used in cell culture media to maintain and control its pH. Its good water permeability allows for efficient diffusion of ions that contribute to pH regulation [].

  • Enhancing cell viability

    Studies suggest that TEGEE can enhance the viability and growth of certain cell lines. For instance, research has shown its positive impact on the proliferation and differentiation of human mesenchymal stem cells [].

  • Delivery of therapeutic agents

    TEGEE has been explored as a potential carrier for delivering therapeutic agents into cells. One study investigated its use for encapsulating and delivering doxorubicin, an anti-cancer drug, to breast cancer cells [].

Physical Description

Ethoxy triglycol is an odorless colorless liquid. Sinks and mixes with water. (USCG, 1999)
Liquid
COLOURLESS HYGROSCOPIC LIQUID.

Color/Form

Colorless liquid

XLogP3

-0.7

Boiling Point

493 °F at 760 mm Hg (USCG, 1999)
255.8 °C
256 °C
255 °C

Flash Point

275 °F (USCG, 1999)
275 °F (Open cup) /From table/
275 °F (135 °C) (OPEN CUP)
135 °C o.c.

Vapor Density

Relative vapor density (air = 1): 6.2

Density

1.02 at 68 °F (USCG, 1999)
1.018 at 25 °C/4 °C
Relative density (water = 1): 1.02

LogP

log Kow = -0.96 (est)
-2.79 (calculated)

Odor

ODORLESS

Melting Point

-1.7 °F (USCG, 1999)
-18.7 °C
-19 °C

UNII

4G0E2G9582

GHS Hazard Statements

Aggregated GHS information provided by 112 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 63 of 112 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 49 of 112 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 mmHg
2.24X10-3 mm Hg at 25 °C (est)
Vapor pressure, Pa at 20 °C: 0.3

Pictograms

Irritant

Irritant

Other CAS

112-50-5

Wikipedia

Triethylene glycol monoethyl ether

Methods of Manufacturing

BY DIRECT ALKYLATION OF TRIETHYLENE GLYCOL WITH ALKYLATING AGENT IN PRESENCE OF ALKALI.
Ethanol + ethylene oxide (epoxidation; coproduced with diethylene glycol monoethyl ether/ethylene glycol monoethyl ether)
Ethylene glycol monoethers are usually produced by reaction of ethylene oxide with the appropriate alcohol. A mixture of homologues is obtained ... The glycol monoethers can be converted to diethers by alkylation with common alkylating agents, such as dimethyl sulfate or alkyl halides ( Williamson synthesis). Glycol dimethyl ethers are formed by treatment of dimethyl ether with ethylene oxide. /Ethers/

General Manufacturing Information

All other basic organic chemical manufacturing
Petrochemical manufacturing
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-: ACTIVE
IT MAY APPEAR IN 8 ISOMERIC FORMS, OF WHICH COMMERCIAL PRODUCT IS BELIEVED TO BE A MIXT.

Analytic Laboratory Methods

LIQ-GAS PHASE CHROMATOGRAPHY WOULD BE USEFUL IN RESOLVING MIXT, WHICH COULD THEN BE IDENTIFIED BY INFRARED OR MASS SPECTROPHOTOMETRY. /GLYCOL ETHERS/

Dates

Modify: 2023-08-15

Explore Compound Types